molecular formula C9H9Cl5Si B14371149 Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane CAS No. 90755-22-9

Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane

Cat. No.: B14371149
CAS No.: 90755-22-9
M. Wt: 322.5 g/mol
InChI Key: NGOKPWATTMXLBP-UHFFFAOYSA-N
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Description

Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and a benzyl group substituted with two chlorine atoms and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane typically involves the reaction of 2,6-dichloro-3,5-dimethylbenzyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:

2,6-dichloro-3,5-dimethylbenzyl chloride+trichlorosilaneThis compound\text{2,6-dichloro-3,5-dimethylbenzyl chloride} + \text{trichlorosilane} \rightarrow \text{this compound} 2,6-dichloro-3,5-dimethylbenzyl chloride+trichlorosilane→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction is typically conducted in a sealed reactor to maintain anhydrous conditions and to control the reaction temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms attached to the silicon can be substituted with other nucleophiles such as alkoxides, amines, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde derivatives or reduction to form the corresponding benzyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions are used, and the reaction is often carried out under acidic or basic conditions to control the rate of hydrolysis.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted silanes.

    Hydrolysis: The major products are silanols and hydrochloric acid.

    Oxidation and Reduction: The major products are benzaldehyde derivatives or benzyl alcohol, respectively.

Scientific Research Applications

Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane involves the reactivity of the silicon-chlorine bonds and the benzyl group. The silicon-chlorine bonds are highly reactive towards nucleophiles, allowing for the introduction of various functional groups. The benzyl group can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Trichloromethylsilane: Similar in structure but lacks the substituted benzyl group.

    Dichloromethylsilane: Contains only two chlorine atoms bonded to silicon.

    Trimethylsilyl Chloride: Contains three methyl groups bonded to silicon instead of chlorine atoms.

Uniqueness

Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane is unique due to the presence of the substituted benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

CAS No.

90755-22-9

Molecular Formula

C9H9Cl5Si

Molecular Weight

322.5 g/mol

IUPAC Name

trichloro-[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane

InChI

InChI=1S/C9H9Cl5Si/c1-5-3-6(2)9(11)7(8(5)10)4-15(12,13)14/h3H,4H2,1-2H3

InChI Key

NGOKPWATTMXLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C[Si](Cl)(Cl)Cl)Cl)C

Origin of Product

United States

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